molecular formula C16H13FN2OS2 B3329404 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 592537-76-3

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B3329404
CAS No.: 592537-76-3
M. Wt: 332.4 g/mol
InChI Key: KWUFDVWDPTVYEX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative with a fused bicyclic scaffold. The core structure consists of a tetrahydrobenzothiophene ring fused to a pyrimidinone moiety. Key structural features include:

  • 2-Sulfanyl group: Provides a reactive site for further functionalization or interaction with biological targets.
  • Tetrahydrobenzothiophene system: Contributes to conformational rigidity and metabolic stability.

Thienopyrimidine derivatives are widely studied for their broad-spectrum biological activities, including antimicrobial, anticancer, antihyperlipidemic, and persister cell resuscitation properties . The fluorophenyl group in this compound may improve target selectivity due to fluorine’s electronegativity and steric effects .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFDVWDPTVYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one typically involves multi-step synthetic routes. One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields. Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and further reacted to form the target compound . Industrial production methods often require optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

  • C3 Substitution :
    • Fluorophenyl (target compound) vs. methylphenyl (): Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes (e.g., bacterial dihydrofolate reductase).
    • Chlorophenyl (): Increased steric bulk but reduced metabolic stability compared to fluorophenyl.
  • C2 Substitution: Sulfanyl group (target compound): Allows for hydrogen bonding or disulfide bridge formation. Thiadiazolylmethyl (): Introduces additional hydrogen-bonding sites, improving anticancer activity. Bromophenoxy (): Enhances π-π stacking but may reduce solubility.

Pharmacological Activity Comparison

Table 2: Activity Profiles of Selected Analogues

Compound Antimicrobial (MIC, μg/mL) Anticancer (IC₅₀, μM) Antihyperlipidemic (Triglyceride Reduction)
Target Compound 12.5–25 (Gram+/−, fungi) 15–20 (HOP-92 lung) Not reported
BPOET () N/A N/A N/A (activates ribosomes)
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-...-one () N/A 10 (HOP-92) N/A
2-Chloromethyl-...-one () N/A N/A 40% reduction (vs. clofibrate: 45%)
  • Antimicrobial Activity : The target compound exhibits moderate activity against Staphylococcus aureus (MIC: 12.5 μg/mL) and Candida albicans (MIC: 25 μg/mL), outperforming analogues with bulkier C2 substituents (e.g., benzylsulfanyl derivatives) .
  • Anticancer Activity : Thiadiazole-containing analogues () show superior potency (IC₅₀: 10 μM) compared to the target compound (IC₅₀: 15–20 μM), likely due to enhanced DNA intercalation.

Biological Activity

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the thienopyrimidine class, which is known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. The compound can undergo various chemical reactions such as oxidation to form sulfoxides and sulfones, reduction to thiol or thioether derivatives, and nucleophilic substitution reactions at the sulfur atom.

Antimicrobial Activity

Research indicates that 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • The compound's mechanism of action involves inhibiting bacterial enzymes and disrupting cell wall synthesis, which contributes to its antimicrobial properties.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines:

  • In vitro studies indicate that it can inhibit the proliferation of certain cancer cells by targeting specific pathways involved in cell growth and survival.
  • Further research is necessary to establish its efficacy in vivo and potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects:

  • It shows promise in reducing inflammation markers in cellular models.
  • This suggests potential applications in treating inflammatory diseases; however, more detailed studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

A comparison with other thienopyrimidine derivatives reveals unique biological activities attributed to the specific substitution pattern of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Compound NameBiological ActivityNotes
Thieno[2,3-d]pyrimidine-4-carboxylic acidsAntimicrobial, anticancerSimilar activity profile
Triazole-pyrimidine hybridsNeuroprotectiveDifferent mechanism of action
Thieno[2,3-d]pyrimidin-4(3H)-onesAntitubercularFocused on tuberculosis treatment

Case Studies

Recent studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Staphylococcus aureus with an MIC of 16 μg/mL. This highlights its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that at concentrations below 32 μg/mL, the compound did not exhibit significant toxicity towards human fibroblast cells. This suggests a favorable safety profile for topical applications while cautioning against systemic use due to higher concentrations being cytotoxic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 2
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

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